molecular formula C16H12N4O2S B14954575 N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14954575
M. Wt: 324.4 g/mol
InChI Key: DOTILKXCFKYRJQ-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that combines the structural features of indole, thiazole, and pyrimidine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method is efficient and follows green chemistry principles, ensuring environmental safety and atom economy.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, catalyst-free procedures at room temperature are preferred to minimize energy consumption and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted indole or thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of indole, thiazole, and pyrimidine rings, which confer a diverse range of biological activities and make it a versatile compound for various applications.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H12N4O2S/c1-9-8-20-15(22)12(7-18-16(20)23-9)14(21)19-11-2-3-13-10(6-11)4-5-17-13/h2-8,17H,1H3,(H,19,21)

InChI Key

DOTILKXCFKYRJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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